N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide
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Overview
Description
N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is a complex organic compound characterized by the presence of a tert-butyl group, a cyanocyclopentyl moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzamide with tert-butyl isocyanide and 1-cyanocyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(tert-butyl)benzamide: Shares the tert-butyl and benzamide moieties but lacks the cyanocyclopentyl group.
N-tert-butyl-4-aminobenzamide: Similar structure but with different functional groups.
Uniqueness
N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-tert-butyl-4-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-18(2,3)23-17(25)14-6-8-15(9-7-14)21-12-16(24)22-19(13-20)10-4-5-11-19/h6-9,21H,4-5,10-12H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXWDMBAKKJZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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